An In-depth Technical Guide to Nε-Boc-L-lysine Methyl Ester Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to Nε-Boc-L-lysine Methyl Ester Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Nε-Boc-L-lysine methyl ester hydrochloride, a critical building block in modern synthetic chemistry. With a focus on practical application and scientific integrity, this document delves into the core chemical properties, synthesis, and strategic applications of this versatile reagent, offering field-proven insights for researchers and professionals in drug development and peptide science.
Introduction: The Strategic Importance of Orthogonal Protection
Nε-Boc-L-lysine methyl ester hydrochloride is a derivative of the amino acid L-lysine, where the ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the α-carboxylic acid is present as a methyl ester. The α-amino group is protonated as a hydrochloride salt, which enhances the compound's stability and solubility in polar solvents.[]
The strategic value of this compound lies in its orthogonal protecting groups. The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid), while the methyl ester is typically removed by saponification under basic conditions (e.g., with lithium hydroxide). This orthogonality allows for the selective deprotection and modification of either the α-amino or α-carboxyl group, making it an invaluable tool in the stepwise synthesis of complex peptides and other organic molecules.[]
Clarification of Isomers: Nε vs. Nα Protection
It is crucial to distinguish between Nε-Boc-L-lysine methyl ester hydrochloride and its isomer, Nα-Boc-L-lysine methyl ester hydrochloride. In the Nε isomer, the Boc group protects the side-chain amino group, leaving the α-amino group free for peptide bond formation in standard peptide synthesis protocols.[] Conversely, the Nα isomer has the Boc group on the α-amino group, which is a different, though also useful, building block in certain synthetic strategies.[2][3] This guide will focus exclusively on the Nε isomer due to its prevalence in solid-phase and solution-phase peptide synthesis.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Nε-Boc-L-lysine methyl ester hydrochloride is essential for its effective use and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₅ClN₂O₄ | [4] |
| Molecular Weight | 296.79 g/mol | [4] |
| Appearance | White to off-white crystalline solid/powder | [][5] |
| Melting Point | 154.7-155.3 °C | [5] |
| Solubility | Soluble in methanol. | [4] |
| Optical Rotation | Specific values vary by supplier and measurement conditions. | |
| Hygroscopicity | Hygroscopic | [3] |
| Storage | Store in a cool (2-8 °C), dry, and well-ventilated place in a tightly sealed container. | [] |
Spectroscopic Characterization: A Fingerprint of the Molecule
Spectroscopic analysis is fundamental for verifying the identity and purity of Nε-Boc-L-lysine methyl ester hydrochloride. Below are the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. Key expected signals include:
-
A singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group (Boc).
-
Multiplets in the range of 1.5-2.0 ppm for the methylene protons of the lysine side chain (β, γ, and δ-CH₂).
-
A triplet around 3.1 ppm for the ε-CH₂ protons adjacent to the Boc-protected nitrogen.
-
A singlet around 3.8 ppm for the three protons of the methyl ester group.
-
A triplet around 4.0 ppm for the α-proton (α-CH).
-
Broad signals for the amine and amide protons, which may exchange with deuterium in deuterated solvents. A certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum conforms to the expected structure.[5]
-
-
¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. Expected peaks include:
-
A signal around 28 ppm for the three equivalent methyl carbons of the Boc group.
-
Signals for the methylene carbons of the lysine side chain between approximately 22 and 40 ppm.
-
A signal around 52 ppm for the methyl ester carbon.
-
A signal around 54 ppm for the α-carbon.
-
A signal around 80 ppm for the quaternary carbon of the Boc group.
-
A signal around 156 ppm for the carbonyl carbon of the Boc group.
-
A signal around 172 ppm for the carbonyl carbon of the methyl ester.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is used to identify the key functional groups present in the molecule. Characteristic absorption bands are expected at:
-
~3400-3000 cm⁻¹: N-H stretching vibrations of the primary amine hydrochloride and the carbamate.
-
~2950 cm⁻¹: C-H stretching of the alkyl groups.
-
~1740 cm⁻¹: C=O stretching of the methyl ester.
-
~1690 cm⁻¹: C=O stretching of the Boc-carbamate.
-
~1520 cm⁻¹: N-H bending and C-N stretching of the amide II band.
-
~1160 cm⁻¹: C-O stretching of the ester and carbamate groups.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound. The expected mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ would be approximately 261.18, corresponding to the free base form (C₁₂H₂₄N₂O₄). In ESI-MS/MS, characteristic fragmentation patterns include the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the parent ion.[6]
Synthesis and Purification
The synthesis of Nε-Boc-L-lysine methyl ester hydrochloride typically starts from L-lysine hydrochloride. The process involves two key steps: esterification of the carboxylic acid and selective protection of the ε-amino group.
Workflow for the Synthesis of Nε-Boc-L-lysine Methyl Ester Hydrochloride
Caption: Synthesis workflow for Nε-Boc-L-lysine methyl ester hydrochloride.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from general methods for amino acid esterification and selective N-protection.[7][8]
Step 1: Esterification of L-Lysine Hydrochloride
-
Suspend L-lysine hydrochloride (1.0 eq.) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 eq.) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure to yield crude L-lysine methyl ester dihydrochloride as a solid. This product is often used in the next step without further purification.
Step 2: Selective Nε-Boc Protection
-
Dissolve the crude L-lysine methyl ester dihydrochloride (1.0 eq.) in a mixture of dioxane and water.
-
Cool the solution to 0 °C.
-
Adjust the pH of the solution to approximately 10-11 by the slow addition of a suitable base, such as triethylamine (TEA) or an aqueous solution of sodium bicarbonate. The higher pKa of the ε-amino group (~10.5) compared to the α-amino group (~9.0) allows for its selective deprotonation and subsequent reaction at this controlled pH.[2]
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C and the pH at 10-11.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with a dilute acid (e.g., 1M HCl).
-
Extract the aqueous phase with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol/ether) to yield Nε-Boc-L-lysine methyl ester hydrochloride as a white solid.
Causality Behind Experimental Choices:
-
Thionyl Chloride for Esterification: Using thionyl chloride with methanol is an efficient method for converting carboxylic acids to methyl esters. The in situ generation of HCl from the reaction of SOCl₂ and MeOH catalyzes the esterification and also ensures the amino groups remain protonated and protected from side reactions.
-
pH Control for Selective Protection: The difference in pKa values between the α- and ε-amino groups is the cornerstone of this selective synthesis. By maintaining a pH between the two pKa values, the more basic ε-amino group is predominantly in its free amine form and thus more nucleophilic, reacting preferentially with the (Boc)₂O.
Key Applications in Synthetic Chemistry
Nε-Boc-L-lysine methyl ester hydrochloride is a cornerstone reagent in peptide synthesis and the development of complex organic molecules.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this building block allows for the introduction of a lysine residue with a protected side chain. The free α-amino group can be coupled to the growing peptide chain, while the Boc-protected ε-amino group remains unreactive. This is particularly useful in Fmoc-based SPPS, where the Boc group on the lysine side chain is orthogonal to the Fmoc protecting group on the α-amino group of the growing peptide.
Workflow for a Coupling Cycle in Fmoc-SPPS
Caption: A typical coupling cycle in Fmoc-SPPS.
Solution-Phase Peptide Synthesis
The compound is also extensively used in solution-phase peptide synthesis, where its solubility in organic solvents is an advantage. The orthogonal protecting groups allow for a high degree of control over the synthetic route.
Chemical Reactivity and Deprotection Protocols
The utility of Nε-Boc-L-lysine methyl ester hydrochloride is defined by the selective removal of its protecting groups.
Deprotection of the Boc Group
The Boc group is readily cleaved under acidic conditions.
Protocol for Boc Deprotection:
-
Dissolve the Boc-protected substrate in a suitable solvent, such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA). A common reagent is a solution of 25-50% TFA in DCM.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure. The resulting amine is typically obtained as a TFA salt.
Saponification of the Methyl Ester
The methyl ester is hydrolyzed to a carboxylic acid under basic conditions.
Protocol for Methyl Ester Saponification:
-
Dissolve the methyl ester in a mixture of a suitable organic solvent (e.g., tetrahydrofuran (THF) or methanol) and water.
-
Cool the solution to 0 °C.
-
Add an aqueous solution of a base, such as lithium hydroxide (LiOH, ~1.2 eq.), dropwise.[9]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture to a pH of ~4-5 with a dilute acid (e.g., 1M HCl or citric acid) to protonate the carboxylic acid.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the carboxylic acid.
Stability, Storage, and Handling
-
Stability: Nε-Boc-L-lysine methyl ester hydrochloride is a hygroscopic solid and should be protected from moisture to prevent hydrolysis of the ester and potential degradation of the Boc group over long-term storage. It is stable under normal refrigerated and dry conditions.[]
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C.[]
-
Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses). Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Nε-Boc-L-lysine methyl ester hydrochloride is a highly valuable and versatile reagent in synthetic organic chemistry, particularly in the field of peptide science. Its orthogonal protecting groups provide chemists with the flexibility to perform selective chemical transformations, enabling the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthetic route, and reactivity is paramount for its successful application in research and development. This guide provides a foundational resource for scientists to leverage the full potential of this important building block.
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ResearchGate. (n.d.). ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. ResearchGate. Retrieved from [Link]
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NIST. (n.d.). N^6-carboxy-l-lysine, n-benzyl methyl ester, hydrochloride. NIST WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. Retrieved from [Link]
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Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. Retrieved from [Link]
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